N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO2/c16-10-6-5-9(15(18,19)20)7-12(10)21-14(22)8-23-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXIASDMUMABHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(2-Fluorophenoxy)Acetamide
Two-Step Chloroacetylation and Nucleophilic Substitution
The most widely utilized method involves sequential acylation and nucleophilic aromatic substitution (SNAr), adapted from protocols for analogous arylacetamides.
Step 1: Formation of N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Chloroacetamide
2-Chloro-5-(trifluoromethyl)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Sodium hydroxide (2% aqueous) neutralizes HCl byproducts, facilitating a 78–85% yield of the intermediate chloroacetamide. Critical parameters include:
- Molar ratio : 1:1.1 (aniline:chloroacetyl chloride)
- Temperature : 0–5°C during acyl chloride addition
- Workup : Sequential extraction with potassium bisulfate, water, and brine, followed by sodium sulfate drying.
Step 2: Phenoxy Group Introduction via SNAr
The chloroacetamide intermediate undergoes substitution with 2-fluorophenol in acetone under reflux with potassium carbonate (K₂CO₃) as base. Key considerations:
- Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity
- Reaction time : 6–8 hours at 60–70°C
- Yield : 65–72% after recrystallization from ethanol/water
Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr, while K₂CO₃ deprotonates 2-fluorophenol to generate the phenoxide nucleophile. Steric hindrance from the ortho-chloro substituent necessitates prolonged heating.
Alternative Single-Step Coupling Strategy
A less common approach couples preformed 2-(2-fluorophenoxy)acetic acid with 2-chloro-5-(trifluoromethyl)aniline using carbodiimide activators:
- Acid activation : 2-(2-Fluorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amide bond formation : Reaction with the aniline in dry DCM at 0°C, yielding 58–63% product.
Limitations : Lower yields compared to the two-step method, attributed to competing side reactions during acid chloride formation.
Optimization of Reaction Conditions
Solvent Effects on Substitution Efficiency
Comparative studies using the two-step method reveal solvent-dependent yields:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetone | 20.7 | 72 | 6 |
| DMF | 36.7 | 68 | 5 |
| DMSO | 46.7 | 61 | 4 |
| THF | 7.5 | 54 | 8 |
Higher dielectric solvents (DMF, DMSO) accelerate substitution but may promote decomposition at elevated temperatures.
Base Selection for Phenoxide Generation
Screening of bases with 2-fluorophenol identified K₂CO₃ as optimal:
| Base | pKₐ | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 72 | 98 |
| NaHCO₃ | 6.3 | 48 | 89 |
| Triethylamine | 10.75 | 65 | 94 |
| DBU | 11.9 | 70 | 82 |
Stronger bases (DBU) induce side reactions with the electron-deficient aryl chloride, reducing purity.
Analytical Characterization
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Challenges and Mitigation Strategies
Steric Hindrance Effects
The ortho-chloro and para-trifluoromethyl groups create steric congestion, necessitating:
Purification Considerations
Silica gel chromatography (ethyl acetate/hexane 3:7) effectively separates unreacted aniline and phenolic byproducts. Recrystallization from ethanol/water (1:3) yields >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-chloro-5-(trifluoromethyl)phenol
- 2-fluorophenoxyacetic acid
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide is an organic compound notable for its diverse biological activities. Characterized by the presence of chloro, trifluoromethyl, and fluorophenoxy groups, it has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H10ClF4NO2
- Molecular Weight : 324.77 g/mol
- CAS Number : 324772-07-8
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, notably Thymidylate synthase , an enzyme crucial for DNA synthesis. Inhibition of this enzyme can disrupt DNA replication, affecting cell proliferation and potentially leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds inhibiting Thymidylate synthase can reduce tumor growth in various cancer models.
- Antiviral Properties : Similar compounds have shown promise against viral infections, indicating potential antiviral applications .
- Cell Proliferation Inhibition : Research indicates that the compound may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell growth in cancer cell lines | |
| Antiviral | Potential activity against viral pathogens | |
| Enzyme Inhibition | Targeting Thymidylate synthase |
Case Study 1: Anticancer Effects
In a study evaluating the anticancer properties of similar compounds, it was found that those targeting Thymidylate synthase significantly reduced the viability of breast cancer cells in vitro. The IC50 values indicated a strong correlation between compound concentration and cytotoxicity, suggesting that this compound could exhibit similar effects.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Reagents : 2-chloro-5-(trifluoromethyl)aniline and 2-fluorophenoxyacetic acid.
- Conditions : The reaction is conducted using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)aniline with 2-(2-fluorophenoxy)acetic acid derivatives. Key steps include nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt. Reaction optimization requires precise control of temperature (60–80°C) and solvent choice (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical structural features should be validated?
- Methodological Answer :
- 1H/13C-NMR : Confirm the presence of trifluoromethyl (δ ~110–120 ppm in 13C), fluorophenoxy (δ ~6.5–7.5 ppm in 1H), and acetamide groups (δ ~2.1 ppm for CH3 in 1H).
- LC-MS : Validate molecular weight (e.g., [M+H]+ = ~415) and purity (>97% via HPLC).
- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl and fluorophenoxy groups in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace trifluoromethyl with -CF2H or -CH3 to assess hydrophobicity/electron-withdrawing effects. Modify fluorophenoxy with Cl or Br to compare steric/electronic impacts.
- Bioassays : Test analogs against HDAC8 (IC50 via fluorescence assays) or microbial targets (MIC via broth microdilution). Correlate substituent effects with activity using QSAR models .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. neuroprotective effects)?
- Methodological Answer :
- Dose-Response Profiling : Conduct parallel assays under standardized conditions (e.g., 0.1–100 µM range) to identify concentration-dependent dual effects.
- Target Identification : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to HDAC8 (anticancer) or GABA receptors (neuroprotective). Cross-reference with transcriptomic data to identify downstream pathways .
Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Simulate binding to HDAC8 (PDB: 1T69) using AutoDock Vina. Prioritize residues (e.g., His142, Asp101) for hydrogen bonding with the acetamide group.
- Validation : Synthesize site-directed mutants (e.g., His142Ala) and measure IC50 shifts via enzymatic assays. Confirm binding via ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?
- Methodological Answer :
- Solubility : Reassess in multiple solvents (DMSO, PBS) using nephelometry. Compare with logP predictions (e.g., ClogP ~3.5).
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 7 days) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of acetamide) .
Experimental Design for Mechanism Elucidation
Q. What in vitro and in vivo models are appropriate for studying this compound’s anticonvulsant potential?
- Methodological Answer :
- In Vitro : Use hippocampal slices to measure GABAergic transmission (patch-clamp).
- In Vivo : Test in pentylenetetrazole (PTZ)-induced seizure models (rodents). Monitor EEG activity and behavioral seizure scores. Validate via co-administration with GABA antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
